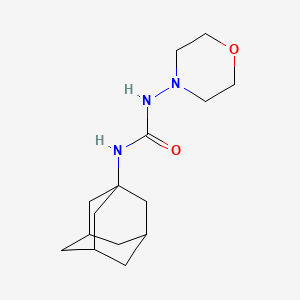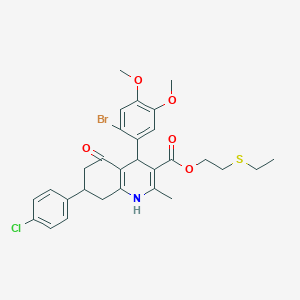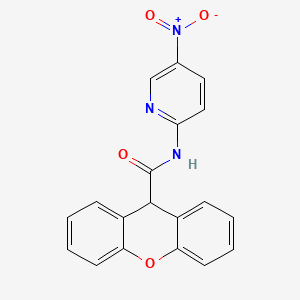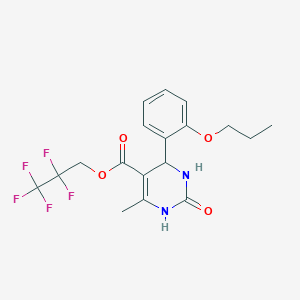
N-1-adamantyl-N'-4-morpholinylurea
描述
N-1-adamantyl-N'-4-morpholinylurea (AMU) is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes. AMU has been extensively studied for its potential applications in cancer therapy, neurological disorders, and cardiovascular diseases.
作用机制
N-1-adamantyl-N'-4-morpholinylurea is a potent inhibitor of PKC, a family of enzymes that play a crucial role in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, apoptosis, and signal transduction. PKC is activated by various extracellular stimuli, including growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates various downstream targets, leading to a wide range of physiological and pathological responses. N-1-adamantyl-N'-4-morpholinylurea binds to the catalytic domain of PKC and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-4-morpholinylurea has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-1-adamantyl-N'-4-morpholinylurea induces apoptosis and inhibits tumor growth. In animal models of neurological disorders, N-1-adamantyl-N'-4-morpholinylurea improves cognitive function and reduces neuroinflammation. In cardiovascular diseases, N-1-adamantyl-N'-4-morpholinylurea improves endothelial function and reduces blood pressure. However, N-1-adamantyl-N'-4-morpholinylurea also has some limitations, as it can inhibit other kinases besides PKC, leading to off-target effects.
实验室实验的优点和局限性
N-1-adamantyl-N'-4-morpholinylurea has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying PKC signaling pathways. It is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, N-1-adamantyl-N'-4-morpholinylurea also has some limitations for lab experiments, as it can inhibit other kinases besides PKC, leading to off-target effects. Furthermore, N-1-adamantyl-N'-4-morpholinylurea can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the study of N-1-adamantyl-N'-4-morpholinylurea. One direction is to further investigate its potential applications in cancer therapy, neurological disorders, and cardiovascular diseases. Another direction is to develop more potent and selective PKC inhibitors based on the structure of N-1-adamantyl-N'-4-morpholinylurea. Furthermore, the development of N-1-adamantyl-N'-4-morpholinylurea derivatives with improved pharmacokinetic properties and reduced toxicity may lead to the development of novel therapeutic agents. Finally, the elucidation of the molecular mechanisms underlying the off-target effects of N-1-adamantyl-N'-4-morpholinylurea may lead to the development of more selective inhibitors.
合成方法
N-1-adamantyl-N'-4-morpholinylurea is synthesized by reacting 1-adamantylamine with 4-isocyanatomorpholine in the presence of a catalyst. The reaction yields N-1-adamantyl-N'-4-morpholinylurea as a white crystalline powder with a high purity level. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
N-1-adamantyl-N'-4-morpholinylurea has been extensively studied for its potential applications in cancer therapy. PKC is overexpressed in various cancer cells, and its inhibition by N-1-adamantyl-N'-4-morpholinylurea has been shown to induce apoptosis and inhibit tumor growth. N-1-adamantyl-N'-4-morpholinylurea has also been studied for its potential applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. PKC is involved in the regulation of synaptic plasticity, and its inhibition by N-1-adamantyl-N'-4-morpholinylurea has been shown to improve cognitive function in animal models. Furthermore, N-1-adamantyl-N'-4-morpholinylurea has been studied for its potential applications in cardiovascular diseases. PKC is involved in various signaling pathways that regulate vascular tone, and its inhibition by N-1-adamantyl-N'-4-morpholinylurea has been shown to improve endothelial function and reduce blood pressure.
属性
IUPAC Name |
1-(1-adamantyl)-3-morpholin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c19-14(17-18-1-3-20-4-2-18)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYOVUQQDCOYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330931 | |
| Record name | 1-(1-adamantyl)-3-morpholin-4-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1-Adamantyl)-3-morpholin-4-ylurea | |
CAS RN |
351162-01-1 | |
| Record name | 1-(1-adamantyl)-3-morpholin-4-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4968762.png)
![N-(4-isopropylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B4968766.png)


![4-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4968813.png)
![ethyl 1-[(4-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4968820.png)
![N-{1-[1-(3,4-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4968828.png)
![tetrahydro-2-furanylmethyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4968831.png)
![4-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4968834.png)

![methyl 7-cyclopropyl-3-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968847.png)
![2-(4-methylphenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4968851.png)
![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4968859.png)
